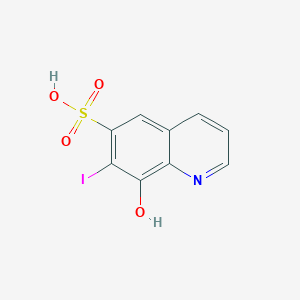
8-Hydroxy-7-iodoquinoline-6-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-7-iodoquinoline-6-sulfonic acid: is an organic compound with the molecular formula C9H6INO4S and a molecular weight of 351.12 g/mol . This compound is known for its applications in various scientific fields, particularly in analytical chemistry for the spectrophotometric determination of iron (III) ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid typically involves the iodination of 8-hydroxyquinoline followed by sulfonation. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The sulfonation step involves the reaction of the iodinated product with sulfuric acid or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy-7-iodoquinoline-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of sulfonate esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: 8-Hydroxy-7-iodoquinoline-6-sulfonic acid is widely used in analytical chemistry for the spectrophotometric determination of metal ions, particularly iron (III) ions. It forms a colored complex with iron (III) ions, which can be measured using UV-Vis spectroscopy .
Biology and Medicine: In biological research, this compound is used as a chelating agent to study metal ion interactions in biological systems. It is also used in the development of diagnostic assays for detecting metal ions in biological samples .
Industry: In industrial applications, this compound is used in the formulation of reagents for water and wastewater treatment. It is also used in the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid involves its ability to chelate metal ions. The hydroxyl and sulfonic acid groups in the compound coordinate with metal ions, forming stable complexes. This chelation process is crucial for its use in analytical chemistry and biological research .
Comparación Con Compuestos Similares
- 8-Hydroxyquinoline-5-sulfonic acid
- 8-Hydroxyquinoline
- 7-Iodo-8-hydroxyquinoline
Comparison: 8-Hydroxy-7-iodoquinoline-6-sulfonic acid is unique due to the presence of both iodine and sulfonic acid groups, which enhance its chelating ability and spectrophotometric properties. Compared to 8-Hydroxyquinoline-5-sulfonic acid, the iodine atom in this compound provides additional reactivity and specificity in metal ion detection .
Propiedades
Número CAS |
292644-23-6 |
|---|---|
Fórmula molecular |
C9H6INO4S |
Peso molecular |
351.12 g/mol |
Nombre IUPAC |
8-hydroxy-7-iodoquinoline-6-sulfonic acid |
InChI |
InChI=1S/C9H6INO4S/c10-7-6(16(13,14)15)4-5-2-1-3-11-8(5)9(7)12/h1-4,12H,(H,13,14,15) |
Clave InChI |
ZMUMAXFIUNXXFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C(=C2N=C1)O)I)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11994448.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11994455.png)
![N'-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B11994458.png)

![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)
![5-(4-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994497.png)

![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)






